molecular formula C20H20N4O6 B2478347 2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene CAS No. 478046-45-6

2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene

Cat. No. B2478347
CAS RN: 478046-45-6
M. Wt: 412.402
InChI Key: RSCBIAJZPGFUMW-RELWKKBWSA-N
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Description

2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene, also known as 2,4-Dinitro-1-benzyl-1,2-dihydro-1,3-dioxacyclohexane, is a synthesized organic compound used for a variety of applications. It is a yellow or orange-red crystalline solid with a melting point of approximately 176-177°C. It is typically used as an intermediate in organic synthesis, as it can be used to form a variety of other compounds.

Scientific Research Applications

Nitro-group Substitution Reactions

Nitro-group substitution reactions are a fundamental aspect of organic synthesis, offering pathways to a wide variety of functionalized aromatic compounds. For instance, the reaction of piperidine with 1,2,4-trinitrobenzene or with o-dinitrobenzene in benzene affords 2,4-dinitro-1-piperidinobenzene or 2-nitro-1-piperidinobenzene, respectively, showcasing how specific nitro-group substitutions can be achieved under certain conditions (Pietra & Vitali, 1972). This indicates that complex nitro-substituted compounds could have potential applications in creating specific intermediates for further chemical synthesis.

Environmental Impact and Degradation of Aromatic Compounds

Understanding the environmental impact and degradation pathways of aromatic compounds, including BTEX, is crucial in pollution mitigation and environmental protection efforts. Research has delved into the ecology of anaerobic degraders of BTEX hydrocarbons in aquifers, highlighting the role of specific microbial populations in the biodegradation of these contaminants (Lueders, 2016). This suggests that complex nitro-aromatic compounds could similarly be studied for their environmental persistence and degradation, potentially informing bioremediation strategies.

properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-(4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6/c1-13-6-8-14(9-7-13)21-20(25)30-22-18-5-3-2-4-16(18)17-11-10-15(23(26)27)12-19(17)24(28)29/h6-12,16H,2-5H2,1H3,(H,21,25)/b22-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCBIAJZPGFUMW-RELWKKBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitro-1-(2-{[(4-toluidinocarbonyl)oxy]imino}cyclohexyl)benzene

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